N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-1-phenylmethanesulfonamide

CAS No.: 1049437-89-9

Cat. No.: VC7460792

Molecular Formula: C19H24FN3O2S

Molecular Weight: 377.48

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1049437-89-9 |

|---|---|

| Molecular Formula | C19H24FN3O2S |

| Molecular Weight | 377.48 |

| IUPAC Name | N-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-1-phenylmethanesulfonamide |

| Standard InChI | InChI=1S/C19H24FN3O2S/c20-18-6-8-19(9-7-18)23-14-12-22(13-15-23)11-10-21-26(24,25)16-17-4-2-1-3-5-17/h1-9,21H,10-16H2 |

| Standard InChI Key | JHMYCTLOWFWWIA-UHFFFAOYSA-N |

| SMILES | C1CN(CCN1CCNS(=O)(=O)CC2=CC=CC=C2)C3=CC=C(C=C3)F |

Introduction

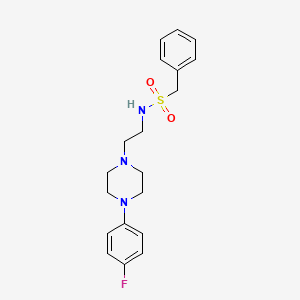

N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-1-phenylmethanesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. This compound is characterized by its structural features, including a piperazine ring substituted with a fluorophenyl group and a phenylmethanesulfonamide moiety. It is of interest in medicinal chemistry due to its potential pharmacological properties.

Molecular Information

-

Molecular Formula: C19H22FN3O2S

-

Molecular Weight: 375.46 g/mol

-

Chemical Structure: The compound consists of:

-

A piperazine ring substituted with a 4-fluorophenyl group.

-

A sulfonamide group (-SO2NH-) attached to a benzyl moiety.

-

Key Identifiers

-

IUPAC Name: N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-1-phenylmethanesulfonamide

-

CAS Number: Not explicitly listed in the provided data but can be cross-referenced in chemical databases.

Synthesis Pathways

The synthesis of compounds like N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-1-phenylmethanesulfonamide typically involves:

-

Alkylation Reaction: Piperazine derivatives are alkylated using appropriate alkylating agents such as haloalkanes.

-

Sulfonamide Formation: Reaction of the intermediate with sulfonyl chloride derivatives to introduce the sulfonamide group.

-

Purification: Techniques like recrystallization or chromatography are used to purify the final product.

Related Compounds

Similar derivatives have been synthesized for pharmacological screening, such as:

-

N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(pyridin-3-yl)ethyl}thiophene-2-sulfonamide, which has been studied for potential therapeutic applications .

Mechanism of Action

Although specific data on this compound's mechanism is unavailable, sulfonamides often act by interacting with biological targets such as enzymes or receptors. The piperazine ring may enhance binding affinity to certain receptors, while the fluorophenyl group could improve lipophilicity and bioavailability.

Therapeutic Applications

Compounds with similar structures have demonstrated:

-

Anticonvulsant Activity: Piperazine derivatives have been evaluated for their ability to modulate neuronal activity in epilepsy models .

-

Protein Kinase Modulation: Sulfonamides are known to inhibit specific kinases, which may make them useful in treating inflammatory or degenerative diseases .

Anticonvulsant Studies

A related study on N-phenyl derivatives of piperazine showed significant activity in maximal electroshock seizure (MES) models, suggesting potential as anticonvulsants . The presence of fluorine may further enhance activity by altering electronic properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume